molecular formula C20H20N2O2S B3125432 1-(2-Naphthylsulfonyl)-4-phenylpiperazine CAS No. 324777-59-5

1-(2-Naphthylsulfonyl)-4-phenylpiperazine

Cat. No. B3125432
M. Wt: 352.5 g/mol
InChI Key: RKVDGVRGABKUCO-UHFFFAOYSA-N
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Description

“1-(2-Naphthylsulfonyl)-4-phenylpiperazine” is a compound that contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The “2-Naphthylsulfonyl” part refers to a naphthalene moiety that carries a sulfonyl group . The “4-phenyl” part indicates the presence of a phenyl group attached to the piperazine ring.


Synthesis Analysis

While specific synthesis methods for “1-(2-Naphthylsulfonyl)-4-phenylpiperazine” are not available, similar compounds have been synthesized through various methods. For instance, 2-naphthylsulfonylhydrazine has been reacted with aromatic aldehydes to give corresponding hydrazones, which undergo Michael addition reactions with malononitrile or ethyl cyanoacetate to form pyrazole derivatives .


Chemical Reactions Analysis

The reactivity of “1-(2-Naphthylsulfonyl)-4-phenylpiperazine” would likely depend on the specific functional groups present in the molecule. Piperazines are known to participate in various chemical reactions, including alkylation, acylation, and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Naphthylsulfonyl)-4-phenylpiperazine” would depend on its specific structure. For instance, the presence of the sulfonyl group could potentially increase the compound’s solubility in water .

Scientific Research Applications

Organic Synthesis Applications

Recent studies have explored the synthesis of complex organic compounds using derivatives of 1-(2-Naphthylsulfonyl)-4-phenylpiperazine. For example, one study developed a novel magnetic nanocatalyst for the synthesis of 1-(benzothiazolylamino)phenylmethyl-2-naphthols, demonstrating the reagent's efficiency in catalyzing condensation reactions under solvent-free conditions (Pourghasemi Lati et al., 2018). Another research focused on the electrochemical synthesis of new phenylpiperazine derivatives, showcasing a green and reagent-less method for synthesizing these compounds in aqueous solutions, highlighting the importance of such derivatives in developing environmentally friendly synthetic pathways (Nematollahi & Amani, 2011).

Enzyme Inhibition Studies

A significant application of 1-arylsulfonyl-4-phenylpiperazine derivatives is found in enzyme inhibition studies. Abbasi et al. (2017) synthesized a series of these derivatives and assessed their potential as enzyme inhibitors. Their research showed moderate inhibition against α-glucosidase, suggesting potential therapeutic applications for diseases like diabetes. However, the synthesized compounds exhibited weak inhibition against other enzymes such as lipoxygenase and acetylcholinesterase (Abbasi et al., 2017).

Anticancer Evaluation

Phenylpiperazine derivatives have been evaluated for their anticancer activity. One study synthesized and assessed the acaricidal activity of these derivatives, with certain compounds exhibiting significant activity against acarine pests. Although not directly related to human cancer therapy, this study highlights the potential of phenylpiperazine derivatives in developing bioactive compounds (Suzuki et al., 2021).

Supramolecular Chemistry

In supramolecular chemistry, the derivatives of 1-(2-Naphthylsulfonyl)-4-phenylpiperazine play a crucial role in forming complex structures. Yu et al. (2015) demonstrated the formation of multi-component hydrogen-bonding salts using 1-methylpiperazine with aromatic carboxylic acids, illustrating the intricate molecular arrangements possible with phenylpiperazine derivatives (Yu et al., 2015).

Future Directions

The future research directions for “1-(2-Naphthylsulfonyl)-4-phenylpiperazine” could include exploring its potential biological activity, developing new synthesis methods, and studying its reactivity in various chemical reactions .

properties

IUPAC Name

1-naphthalen-2-ylsulfonyl-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c23-25(24,20-11-10-17-6-4-5-7-18(17)16-20)22-14-12-21(13-15-22)19-8-2-1-3-9-19/h1-11,16H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVDGVRGABKUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601251149
Record name 1-(2-Naphthalenylsulfonyl)-4-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601251149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Naphthylsulfonyl)-4-phenylpiperazine

CAS RN

324777-59-5
Record name 1-(2-Naphthalenylsulfonyl)-4-phenylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=324777-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Naphthalenylsulfonyl)-4-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601251149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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